molecular formula C18H19N3O B5270759 N-[5-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-yl]cyclopropanecarboxamide

N-[5-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-yl]cyclopropanecarboxamide

Cat. No.: B5270759
M. Wt: 293.4 g/mol
InChI Key: MLYLWYGCDYALNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-yl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H19N3O and its molecular weight is 293.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.152812238 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Tetrahydroisoquinolinones : Research on the synthesis of new tetrahydroisoquinolinones, involving cyclic aminomethyl groups, has been conducted. These compounds incorporate known fragments of pharmacological interest and various pharmacophoric substituents, suggesting potential in drug discovery (Kandinska, Kozekov, & Palamareva, 2006).

  • Heterocyclic Carboxamides as Antipsychotic Agents : Heterocyclic analogues, including tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline, have been evaluated as potential antipsychotic agents. Their efficacy was tested in vitro and in vivo, showing promising results (Norman, Navas, Thompson, & Rigdon, 1996).

  • Smiles-type Rearrangement Studies : Research involving Smiles-type rearrangement has been conducted on compounds related to 1,2,3,4-tetrahydroisoquinoline, providing new methods for the synthesis of biologically interesting compounds (Sirakanyan, Spinelli, Geronikaki, Hovakimyan, & Noravyan, 2015).

Catalytic and Chemical Properties

  • Catalytic Hydrogenation of Aromatic Substrates : Studies on Rh nanoparticles stabilized by N-Heterocyclic Carbenes (NHC) demonstrated their effectiveness in the catalytic hydrogenation of various aromatic substrates, including pyridine and tetrahydroquinoline derivatives (Martinez-Espinar, Blondeau, Nolis, Chaudret, Claver, Castillón, & Godard, 2017).

  • Redox-Neutral Amine C-H Functionalization : Research has shown that pyrrolidine and tetrahydroisoquinoline can undergo redox-neutral α-amidation with concurrent N-alkylation. This reaction, promoted by acetic acid, represents a new variant of the Ugi reaction (Zhu & Seidel, 2016).

Biological Activity and Medicinal Chemistry

  • Antibacterial and Anticancer Evaluation : Research on new heterocyclic compounds, including 1,2,3,4-tetrahydroisoquinoline derivatives, has shown promising antibacterial and anticancer activities. Specific compounds demonstrated potent activity against various tumor cell lines (Bondock & Gieman, 2015).

  • Antitubercular Evaluation : Novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones, synthesized through variants of the Bohlmann-Rahtz reaction, exhibited significant antitubercular activity (Kantevari, Patpi, Addla, Putapatri, Sridhar, Yogeeswari, & Sriram, 2011).

Properties

IUPAC Name

N-[5-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(12-4-5-12)21-17-7-6-14(11-20-17)15-3-1-2-13-10-19-9-8-16(13)15/h1-3,6-7,11-12,19H,4-5,8-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYLWYGCDYALNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC=C(C=C2)C3=CC=CC4=C3CCNC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-yl]cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[5-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-yl]cyclopropanecarboxamide
Reactant of Route 3
N-[5-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-yl]cyclopropanecarboxamide
Reactant of Route 4
N-[5-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-yl]cyclopropanecarboxamide
Reactant of Route 5
N-[5-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-yl]cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[5-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-yl]cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.